2,7-Dihydroxy-4'-methoxyisoflavanone
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Overview
Description
2,7-dihydroxy-4'-methoxyisoflavanone is a hydroxyisoflavanone that is isoflavanone bearing hydroxy groups at the 2 and 7 positions, and a methoxy group at the 4' position. It is a lactol, a hydroxyisoflavanone and a methoxyisoflavanone.
Scientific Research Applications
Anticancer Potential
Research has highlighted the significance of compounds related to 2,7-Dihydroxy-4'-methoxyisoflavanone in cancer research. A study synthesized derivatives like 7-hydroxy-4’-methoxyflavanone and tested their cytotoxicity as potential anticancer agents against cervical and colon cancer cells (Matsjeh et al., 2017). Additionally, other flavonoids from the stem wood of Erythrina latissima, including derivatives of this compound, have shown antimicrobial and radical scavenging properties, hinting at their potential therapeutic applications (Chacha et al., 2005).
Allelopathic and Phytoalexin Pathways
Isoflavanones derived from plants like Desmodium uncinatum have been studied for their allelopathic effects, providing insights into plant-plant interactions and natural herbicide potentials. These compounds, related to this compound, have been shown to induce germination and inhibit radical growth in certain parasitic weeds (Tsanuo et al., 2003). Furthermore, the biochemical characterization of enzymes involved in the isoflavone biosynthesis pathway, like 2-hydroxyisoflavanone dehydratase, offers valuable insights into the metabolic processes in legumes, enhancing our understanding of plant secondary metabolism (Akashi et al., 2005).
Antimicrobial and Antioxidant Properties
Studies have explored the antimicrobial and antioxidant properties of flavonoids related to this compound. For instance, compounds isolated from Muntingia calabura leaves exhibited cytotoxicity against certain cancer cell lines and potential antioxidant activity, highlighting their relevance in pharmacological research (Chen et al., 2005). The antiangiogenic properties of homoisoflavanones from plants like Cremastra appendiculata also demonstrate the therapeutic potential of these compounds in inhibiting angiogenesis, a crucial process in tumor growth and development (Shim et al., 2004).
Properties
Molecular Formula |
C16H14O5 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
2,7-dihydroxy-3-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O5/c1-20-11-5-2-9(3-6-11)14-15(18)12-7-4-10(17)8-13(12)21-16(14)19/h2-8,14,16-17,19H,1H3 |
InChI Key |
PKQQPELXMZRYJY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(OC3=C(C2=O)C=CC(=C3)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(OC3=C(C2=O)C=CC(=C3)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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